molecular formula C14H21NO2 B3136036 Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate CAS No. 40871-03-2

Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate

Cat. No. B3136036
CAS RN: 40871-03-2
M. Wt: 235.32 g/mol
InChI Key: ISHNNDBUVZKUEY-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate” is a chemical compound with the molecular formula C14H21NO2 . It is offered by several suppliers for research and development purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate” consists of a propanoic acid backbone with a methyl group attached to the second carbon and a 3-phenylpropylamino group attached to the third carbon . The molecular weight of the compound is 235.32 .

Scientific Research Applications

  • Asymmetric Synthesis :

    • Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate is used in the asymmetric synthesis of pharmacologically active compounds. For instance, its derivative (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate was synthesized using a hydrolytic kinetic resolution method. This technique is crucial for obtaining optically active pharmaceuticals (A. Narsaiah & J. Kumar, 2011).
  • Stereoselective Synthesis :

    • Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate plays a role in the stereoselective synthesis of certain compounds, such as methyl (S)-3-amino-3-(3-pyridyl)propanoate. This compound is a key material in synthesizing specific receptor antagonists, demonstrating the molecule's importance in medicinal chemistry (H. Zhong et al., 1999).
  • Microbial Biotransformation :

    • The molecule and its related derivatives are subjects of microbial biotransformations. Various chiral aromatic compounds, including 2-methyl-3-phenylpropionic acid and related esters, have been prepared using microbial biotransformations, highlighting the potential of biocatalysis in the synthesis of chiral molecules (M. Contente et al., 2012).
  • Chemical Reactions and Derivatives :

    • Research has been conducted on the reactions between alkyl propiolates and aminophenols or hydroxyphenols, demonstrating the versatility of methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate in creating diverse chemical derivatives (I. Yavari et al., 2006).
  • Polymorphism and Molecular Interactions :

    • Studies on the hydrogen bonding and polymorphism of amino alcohol salts, related to methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate, have provided insights into molecular interactions and crystallography, crucial for understanding the physical properties of chemical compounds (Nina Podjed & B. Modec, 2022).

properties

IUPAC Name

methyl 2-methyl-3-(3-phenylpropylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-12(14(16)17-2)11-15-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12,15H,6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHNNDBUVZKUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201225677
Record name Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate

CAS RN

40871-03-2
Record name Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40871-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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